Benzene, (1-octynylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1-octynylthio)- is an organic compound that features a benzene ring substituted with a 1-octynylthio group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-octynylthio)- typically involves the reaction of benzene with 1-octynylthiol. This reaction can be facilitated by the presence of a catalyst, such as a Lewis acid, which helps in the formation of the thioether linkage between the benzene ring and the 1-octynyl group.
Industrial Production Methods
Industrial production of Benzene, (1-octynylthio)- may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, (1-octynylthio)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene ring.
Scientific Research Applications
Benzene, (1-octynylthio)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, (1-octynylthio)- involves its interaction with molecular targets through its aromatic ring and thioether group. The benzene ring can participate in π-π interactions, while the thioether group can form hydrogen bonds or coordinate with metal ions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzene, (1-octynyl)-: Similar structure but lacks the thioether group.
Benzene, (1-octylthio)-: Similar structure but has a saturated alkyl chain instead of an alkyne.
Thiophenol: Contains a thiol group attached directly to the benzene ring.
Uniqueness
Benzene, (1-octynylthio)- is unique due to the presence of both an aromatic ring and an alkyne-thioether group
Properties
CAS No. |
87742-51-6 |
---|---|
Molecular Formula |
C14H18S |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
oct-1-ynylsulfanylbenzene |
InChI |
InChI=1S/C14H18S/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6H2,1H3 |
InChI Key |
FHDMXFPRTWCQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.